molecular formula C25H27N3O3S B279543 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

Numéro de catalogue B279543
Poids moléculaire: 449.6 g/mol
Clé InChI: NMCJUCNCYVWICT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

Mécanisme D'action

TAK-659 is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. TAK-659 has been shown to be more selective for BTK than other members of the Tec kinase family, such as ITK and TXK.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, TAK-659 has been shown to have anti-inflammatory properties. BTK is also expressed in myeloid cells, where it plays a role in Toll-like receptor (TLR) signaling and cytokine production. TAK-659 has been shown to inhibit TLR-mediated cytokine production in human monocytes and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 is a highly specific inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and function. Its reversible binding kinetics also allow for the study of short-term effects of BTK inhibition. However, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability, which may limit its use in vivo.

Orientations Futures

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which could aid in patient selection and personalized treatment. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties could lead to the development of more effective treatments for B-cell malignancies and inflammatory diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to produce 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to obtain the final product, TAK-659. The synthesis process has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of TAK-659 in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

Propriétés

Formule moléculaire

C25H27N3O3S

Poids moléculaire

449.6 g/mol

Nom IUPAC

2-(3,4-dimethylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O3S/c1-18-5-10-22(16-19(18)2)31-17-24(29)26-20-6-8-21(9-7-20)27-11-13-28(14-12-27)25(30)23-4-3-15-32-23/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,29)

Clé InChI

NMCJUCNCYVWICT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

SMILES canonique

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.